molecular formula C7H10N3NaO6S B1665841 Avibactam sodium CAS No. 1192491-61-4

Avibactam sodium

Número de catálogo B1665841
Número CAS: 1192491-61-4
Peso molecular: 287.23 g/mol
Clave InChI: RTCIKUMODPANKX-JBUOLDKXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avibactam sodium is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It was developed by Actavis (now Teva) jointly with AstraZeneca .


Synthesis Analysis

Avibactam’s therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold . There are several patents available that describe the synthesis of Avibactam sodium .


Molecular Structure Analysis

Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.220 . It has a complex structure that includes a diazabicyclooctane scaffold .


Physical And Chemical Properties Analysis

Avibactam sodium has a molecular weight of 287.23 and is soluble in DMSO . It is a small molecule .

Aplicaciones Científicas De Investigación

Avibactam Sodium is a non β-lactam β-lactamase inhibitor . It has recently been approved in association with a β-lactam antibiotic for the treatment of severe infections caused by otherwise resistant bacteria . Its therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .

    • Application : Treatment of severe infections caused by resistant bacteria .
    • Method : Avibactam Sodium is used in association with a β-lactam antibiotic .
    • Results : The combination of Avibactam Sodium and a β-lactam antibiotic has been found to be effective in treating severe infections caused by resistant bacteria .
    • Application : Inhibition of class A and C enzymes, along with some class D enzymes .
    • Method : Avibactam Sodium is used in biological studies to inhibit certain enzymes .
    • Results : Avibactam Sodium has been found to be effective against Enterobacteriaceae .
    • Application : Treatment of complicated intra-abdominal infections .
    • Method : Avibactam Sodium is used in combination with ceftazidime and metronidazole .
    • Results : This combination has been approved by the FDA for the treatment of complicated intra-abdominal infections caused by susceptible microorganisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Providencia stuartii, Enterobacter cloacae, Klebsiella oxytoca, and Pseudomonas aeruginosa in patients 18 years or older .
    • Application : Treatment of complicated urinary tract infections .
    • Method : Avibactam Sodium is used in combination with ceftazidime .
    • Results : This combination has been approved by the FDA for the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens .
    • Application : Treatment of hospital or ventilator-acquired pneumonia .
    • Method : Avibactam Sodium is used in combination with ceftazidime .
    • Results : This combination has been found to be effective in treating hospital or ventilator-acquired pneumonia .
    • Application : Development of many congeners based on its particular diazabicyclooctane scaffold .
    • Method : Avibactam Sodium is used in biological studies to develop many congeners .
    • Results : Its therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
    • Application : Treatment of complicated intra-abdominal infections in combination with metronidazole .
    • Method : Avibactam Sodium is used in combination with ceftazidime .
    • Results : This combination has been approved by the FDA for the treatment of complicated intra-abdominal infections caused by susceptible microorganisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Providencia stuartii, Enterobacter cloacae, Klebsiella oxytoca, and Pseudomonas aeruginosa in patients 18 years or older .
    • Application : Treatment of complicated urinary tract infections including pyelonephritis caused by the following susceptible microorganisms: Escherichia coli, Klebsiella pneumoniae, Citrobacter koseri, Enterobacter aerogenes, Enterobacter cloacae, Citrobacter freundii, Proteus spp., and Pseudomonas aeruginosa in patients 18 years or older .
    • Method : Avibactam Sodium is used in combination with ceftazidime .
    • Results : This combination has been approved by the FDA for the treatment of complicated urinary tract infections .
    • Application : Development of many congeners based on its particular diazabicyclooctane scaffold .
    • Method : Avibactam Sodium is used in biological studies to develop many congeners .
    • Results : Its therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
  • Application : Treatment of hospital or ventilator-acquired pneumonia .
  • Method : Avibactam Sodium is used in combination with ceftazidime .
  • Results : This combination has been found to be effective in treating hospital or ventilator-acquired pneumonia .
  • Application : Treatment of bacterial infections .
  • Method : Avibactam Sodium is used in combination with Metronidazole and Ceftazidime .
  • Results : This combination has been found to be effective in treating bacterial infections .
  • Application : Treatment of complicated intra-abdominal infections .
  • Method : Avibactam Sodium is used in combination with Metronidazole and Ceftazidime .
  • Results : This combination has been found to be effective in treating complicated intra-abdominal infections .

Safety And Hazards

Avibactam sodium can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child .

Direcciones Futuras

The therapeutic success of Avibactam has encouraged the development of many congeners based on its diazabicyclooctane scaffold . Pfizer has announced positive results from Phase 3 studies evaluating the efficacy, safety, and tolerability of the novel investigational antibiotic combination aztreonam-avibactam (ATM-AVI) in treating serious bacterial infections due to Gram-negative bacteria .

Relevant Papers There are several relevant papers and publications that provide more detailed information about Avibactam sodium .

Propiedades

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-JBUOLDKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027694
Record name Avibactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avibactam sodium

CAS RN

396731-20-7, 1192491-61-4
Record name AVE-1330A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avibactam sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVE-1330A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AVIBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium
Reactant of Route 2
Reactant of Route 2
Avibactam sodium
Reactant of Route 3
Avibactam sodium
Reactant of Route 4
Avibactam sodium
Reactant of Route 5
Reactant of Route 5
Avibactam sodium
Reactant of Route 6
Avibactam sodium

Citations

For This Compound
128
Citations
Z Ding, W Su, X Huang, B Tian, X Cheng… - Crystal Growth & …, 2020 - ACS Publications
… In this study, Avibactam sodium, which has one dihydrate (Form E), one monohydrate (Form A), and two anhydrous forms (Form B and D), was chosen as the model compound to …
Number of citations: 21 pubs.acs.org
DA Hussar, J Friedman - Journal of the American Pharmacists Association, 2016 - japha.org
Ceftazidime pentahydrate/avibactam sodium (AvycazeActavis) is the second combination of a cephalosporin and beta-lactamase inhibitor to be marketed, joining ceftolozane/…
Number of citations: 2 www.japha.org
EB Chahine, M Sourial, R Ortiz - The Consultant Pharmacist®, 2015 - ingentaconnect.com
OBJECTIVE: To review the chemistry, pharmacology, microbiology, pharmacokinetics, pharmacodynamics, clinical efficacy, safety, dosing, and administration of ceftazidime/avibactam (…
Number of citations: 13 www.ingentaconnect.com
R Sharma, TE Park, S Moy - Clinical therapeutics, 2016 - Elsevier
… The chemical structure and molecular formula of avibactam sodium are sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]sulfate and C 7 H 10 N 3 O 6 SNa, …
Number of citations: 112 www.sciencedirect.com
B Davido, AC Crémieux, I Vaugier, L Gatin… - International Journal of …, 2023 - Elsevier
… Ceftazidime, D 6 -ceftazidime sodium as internal standard (IS) and 13 C 5 avibactam sodium salt (IS) was obtained by Alsachim (Illkirch, France). Avibactam free acid was purchased by …
Number of citations: 7 www.sciencedirect.com
JM Buyck, C Luyckx, GG Muccioli… - Journal of …, 2017 - academic.oup.com
… Avibactam sodium (potency 91.7%) and AZ13466915 were provided by AstraZeneca Pharmaceuticals (Waltham, MA, USA and Alderly Park, UK, respectively). Ceftazidime was …
Number of citations: 7 academic.oup.com
R Petraitiene, V Petraitis, P Kavaliauskas… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… and the β-lactamase inhibitor avibactam sodium for intravenous administration. Ceftazidime-… g (equivalent to 0.551 g of avibactam sodium) per vial, packaged in single-dose glass vials. …
Number of citations: 6 journals.asm.org
A Bhatnagar, EM Ransom, MJ Machado… - Journal of …, 2021 - academic.oup.com
Background Aztreonam/avibactam is a combination agent that shows promise in treating infections caused by highly antibiotic-resistant MBL-producing Enterobacterales. This …
Number of citations: 12 academic.oup.com
SKB Sy, L Zhuang, S Sy, H Derendorf - Clinical Pharmacokinetics, 2019 - Springer
Avibactam is a non-β-lactam, β-lactamase inhibitor of the diazabicyclooctane class that covalently acylates its β-lactamase targets, encompassing extended spectrum of activities that …
Number of citations: 41 link.springer.com
Z Yang, Y Chen, L Wan, X Cen, P Tang… - Chemical …, 2022 - pubs.rsc.org
… Ultimately, a one-pot debenzylation/O-sulfation by the well-established sequence 8a,b followed by a sodium ion-exchange resin effortlessly produced avibactam sodium salt (1) in 83% …
Number of citations: 3 pubs.rsc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.